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An In-Depth Technical Guide to the In Vitro Characterization of FPI-1465

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPI-1465 is a novel beta-lactamase inhibitor (BLI) designed to be co-administered with beta-
lactam antibiotics to combat bacterial resistance. The emergence of beta-lactamase enzymes,
which inactivate beta-lactam antibiotics, is a significant global health threat. FPI-1465
demonstrates a potent ability to inhibit a broad spectrum of beta-lactamases, including
extended-spectrum beta-lactamases (ESBLS), thereby restoring the efficacy of existing beta-
lactam drugs.[1] Furthermore, preclinical data suggests that FPI-1465 may possess a
secondary mechanism of action through its interaction with penicillin-binding proteins (PBPSs),
specifically PBP2, which are essential enzymes in bacterial cell wall synthesis. This dual
mechanism of action makes FPI-1465 a promising candidate for the treatment of challenging
Gram-negative bacterial infections.

Mechanism of Action

The primary mechanism of action of FPI-1465 is the inhibition of beta-lactamase enzymes.
These enzymes hydrolyze the amide bond in the beta-lactam ring of penicillin and
cephalosporin antibiotics, rendering them inactive. FPI-1465 acts as a potent inhibitor of these
enzymes, effectively neutralizing the primary resistance mechanism of many bacteria. By
combining FPI-1465 with a beta-lactam antibiotic, the antibiotic is protected from degradation
and can effectively inhibit bacterial cell wall synthesis, leading to bacterial cell death.
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Additionally, FPI-1465 has been shown to have activity against penicillin-binding proteins
(PBPs), which are the ultimate targets of beta-lactam antibiotics. Specifically, it shows activity
against PBP2 from E. coli and P. aeruginosa. This suggests a dual-action mechanism where

FPI-1465 not only protects the partner antibiotic but may also contribute directly to the
antibacterial effect.
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Caption: Mechanism of action of FPI-1465 in combination with a beta-lactam antibiotic.
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Data Presentation

The in vitro efficacy of FPI-1465 has been demonstrated through synergistic activity with
various beta-lactam antibiotics against a panel of ESBL-producing Enterobacteriaceae. The
following tables summarize the Minimum Inhibitory Concentration (MIC) data and the fold-
increase in potency of these antibiotics when combined with FPI-1465.

Table 1: In Vitro Activity of Beta-Lactam Agents Tested Alone and in Combination with FPI-1465
against ESBL-Producing Enterobacteriaceae (n=21)

Agent MIC50 (pg/mL) MIC90 (pg/mL)
Ceftazidime 32 >256
Ceftazidime + FPI-1465 (4

0.25 1
Hg/mL)
Aztreonam 32 >256
Aztreonam + FPI-1465 (4

<0.015 0.5
Hg/mL)
Meropenem 0.06 0.25
Meropenem + FPI-1465 (4

<0.015 0.06

Hg/mL)

Data sourced from JMI Laboratories presentation.[2]

Table 2: Fold-Increase in Potency of Beta-Lactam Antibiotics in Combination with FPI-1465

Fold-Increase in Potency Fold-Increase in Potency
Antibiotic vs. ESBL-producing vs. Carbapenemase-
bacteria producing bacteria
Ceftazidime Up to 256-fold Up to 256-fold
Aztreonam Up to 1,024-fold Up to 4,096-fold
Meropenem Up to 4-fold Up to 128-fold
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Data sourced from Fedora Pharmaceuticals press release.[1]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize
FPI-1465.

Minimum Inhibitory Concentration (MIC) Assay

The synergistic activity of FPI-1465 with beta-lactam antibiotics was determined using the broth
microdilution method as specified by the Clinical and Laboratory Standards Institute (CLSI)
document MO7-A9.

a. Bacterial Strains and Inoculum Preparation:

o Apanel of 21 molecularly characterized ESBL-producing Enterobacteriaceae isolates were
used.

» Bacterial colonies were grown on appropriate agar plates overnight at 35°C + 2°C.

o A standardized inoculum was prepared by suspending colonies in a saline or broth solution
to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to
approximately 1-2 x 108 CFU/mL. This suspension was further diluted to achieve a final
inoculum concentration of approximately 5 x 10> CFU/mL in the test wells.

b. Assay Plates:
e 96-well microtiter plates were used.

» Two-fold serial dilutions of the beta-lactam antibiotics were prepared in cation-adjusted
Mueller-Hinton broth (CAMHB).

o For the combination testing, a fixed concentration of FPI-1465 (4 ug/mL) was added to each
well containing the serially diluted antibiotics.

c. Incubation and Reading:

e The inoculated plates were incubated at 35°C + 2°C for 16-20 hours in ambient air.
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e The MIC was determined as the lowest concentration of the antibiotic (alone or in
combination with FPI-1465) that completely inhibited visible bacterial growth.

Broth Microdilution MIC Assay Workflow
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Caption: Generalized workflow for the broth microdilution MIC assay.

Beta-Lactamase Inhibition Assay (General Protocol)

To determine the inhibitory activity of FPI-1465 against purified beta-lactamase enzymes, a
spectrophotometric assay using a chromogenic substrate like nitrocefin is typically employed.

a. Reagents:

» Purified beta-lactamase enzyme (e.g., CTX-M-15, KPC-2).

» FPI-1465 at various concentrations.

¢ Nitrocefin (a chromogenic cephalosporin substrate).

o Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).
b. Assay Procedure:

e The purified beta-lactamase enzyme is pre-incubated with varying concentrations of FPI-
1465 for a defined period at a specific temperature (e.g., 10-30 minutes at 25°C).

e The reaction is initiated by the addition of nitrocefin.
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e The hydrolysis of nitrocefin by the uninhibited enzyme results in a color change, which is
monitored by measuring the absorbance at a specific wavelength (e.g., 486 nm) over time
using a microplate reader.

e The rate of hydrolysis is calculated from the linear portion of the absorbance versus time
plot.

e The ICso value (the concentration of FPI-1465 that inhibits 50% of the enzyme activity) is
determined by plotting the percentage of enzyme inhibition against the logarithm of the
inhibitor concentration.

Penicillin-Binding Protein (PBP) 2 Binding Assay
(General Protocol)

A competitive binding assay is used to assess the affinity of FPI-1465 for PBP2. This assay
typically involves a labeled beta-lactam probe that binds to the PBP.

a. Reagents:
« Isolated bacterial membranes containing PBP2 or purified PBP2.
¢ FPI-1465 at various concentrations.

o Alabeled beta-lactam probe (e.g., a fluorescently labeled penicillin or a biotinylated
ampicillin).

o Wash buffer.
b. Assay Procedure:

» Bacterial membranes or purified PBP2 are incubated with varying concentrations of FPI-
1465.

e The labeled beta-lactam probe is then added and allowed to compete with FPI-1465 for
binding to PBP2.

 After an incubation period, unbound probe is removed by washing.
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e The amount of bound probe is quantified. For a fluorescent probe, this can be measured
using a fluorescence plate reader. For a biotinylated probe, a secondary detection reagent
(e.g., streptavidin-horseradish peroxidase) followed by a colorimetric or chemiluminescent
substrate is used.

o The ability of FPI-1465 to inhibit the binding of the labeled probe is used to determine its
binding affinity (e.qg., Ki) for PBP2.

Conclusion

The in vitro characterization of FPI-1465 demonstrates its significant potential as a beta-
lactamase inhibitor. Its ability to restore the activity of multiple beta-lactam antibiotics against
resistant Gram-negative bacteria, coupled with a potential secondary mechanism of action
involving direct interaction with PBP2, positions FPI-1465 as a valuable candidate for further
development in the fight against antimicrobial resistance. The standardized methodologies
outlined provide a robust framework for the continued evaluation of FPI-1465 and other novel
beta-lactamase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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